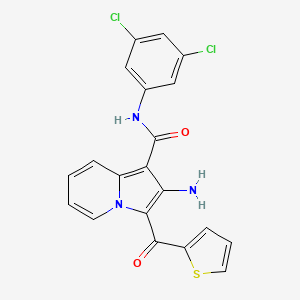

2-amino-N-(3,5-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

2-amino-N-(3,5-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a structurally complex molecule featuring an indolizine core substituted with an amino group, a 3,5-dichlorophenyl carboxamide moiety, and a thiophene-2-carbonyl group. Indolizine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and pesticidal properties . The 3,5-dichlorophenyl group is a common motif in agrochemicals, often enhancing lipophilicity and target binding . The thiophene ring contributes to π-π interactions and metabolic stability, while the carboxamide linker may influence solubility and hydrogen-bonding capacity.

Propriétés

IUPAC Name |

2-amino-N-(3,5-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O2S/c21-11-8-12(22)10-13(9-11)24-20(27)16-14-4-1-2-6-25(14)18(17(16)23)19(26)15-5-3-7-28-15/h1-10H,23H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUMRDJUBHFSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-amino-N-(3,5-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS Number: 904266-90-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 430.3 g/mol

- Structure : The compound features an indolizine core with a thiophene carbonyl substituent and dichlorophenyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and cellular pathways involved in cancer progression.

- Cytotoxicity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Cell Proliferation : The compound has been evaluated for its antiproliferative activity against breast (MCF-7), colon, and lung cancer cell lines. It was found to inhibit cell growth effectively, with IC values indicating potent activity compared to standard chemotherapeutic agents .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxic effects of 2-amino-N-(3,5-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Apoptosis induction |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| A549 | 7.1 | Inhibition of proliferation |

These results suggest that the compound can effectively induce cell death in various cancer types through multiple mechanisms.

Case Studies

- Case Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis .

- In Vivo Efficacy : In animal models bearing tumors, administration of this compound resulted in significant tumor regression compared to control groups, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiophene and indolizine components can enhance or diminish biological activity. For instance, substituents on the aromatic rings significantly affect both potency and selectivity towards different cancer cell lines .

Comparaison Avec Des Composés Similaires

Dichlorophenyl-Containing Derivatives

- 3-(3,5-Dichlorophenyl)-1,1-dimethylurea : A urea-based herbicide with a dichlorophenyl group. Unlike the target compound, it lacks the indolizine core and thiophene substituent, resulting in reduced structural complexity and likely differing modes of action (e.g., inhibition of photosynthesis vs. enzyme modulation) .

- Propiconazole : A triazole fungicide with a 2,4-dichlorophenyl group. The triazole ring enables metal coordination (e.g., cytochrome P450 inhibition), while the indolizine-thiophene system in the target compound may target different pathways .

Heterocyclic Core Analogues

- 3-Chloro-N-phenyl-phthalimide : A polyimide precursor with a phthalimide core. While both compounds feature aromatic chlorination, the phthalimide’s planar structure contrasts with the bicyclic indolizine, affecting electronic properties and polymer compatibility .

- Cyclanilide : A cyclopropane-containing plant growth regulator with a dichlorophenyl group. The rigid cyclopropane vs. indolizine core highlights how ring strain influences bioactivity and synthetic accessibility .

Structural and Functional Data Table

Key Research Findings

Bioactivity : The dichlorophenyl group in the target compound may enhance binding to fungal or bacterial targets, similar to propiconazole’s mechanism . However, the indolizine-thiophene system could reduce off-target effects compared to urea derivatives .

Synthetic Challenges : The indolizine core requires multi-step synthesis, contrasting with simpler urea or triazole analogues. The thiophene-2-carbonyl group introduces steric hindrance, complicating purification .

Solubility and Stability : The carboxamide linker likely improves aqueous solubility over purely aromatic analogues (e.g., phthalimides), while the dichlorophenyl group may reduce metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.